2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
CAS No.: 867041-72-3
Cat. No.: VC5717796
Molecular Formula: C18H20N2OS
Molecular Weight: 312.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867041-72-3 |
|---|---|
| Molecular Formula | C18H20N2OS |
| Molecular Weight | 312.43 |
| IUPAC Name | 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20) |
| Standard InChI Key | SWQLNZPPKYQUJB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-({[3-(3-Methylphenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole has the molecular formula C₁₈H₂₀N₂OS and a molecular weight of 312.43 g/mol. Its IUPAC name, 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole, reflects the presence of a benzimidazole core substituted with a 3-(3-methylphenoxy)propylsulfanylmethyl group. The structure is confirmed via spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Table 1: Physicochemical Properties
Structural Analogues
Related compounds, such as 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS 313518-10-4), share the benzodiazole core but differ in substituent chain length and branching . These structural variations influence physicochemical properties like lipophilicity and bioavailability, which are critical for drug design .
Synthesis and Analytical Characterization
Analytical Techniques
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NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments, confirming substituent positions.
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IR Spectroscopy: Identifies functional groups such as C-N (≈1350 cm⁻¹) and S-C (≈700 cm⁻¹).
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
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